1-(3-(3,4-dimethoxyphenyl)-5-(2-methoxynaphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
The compound 1-(3-(3,4-dimethoxyphenyl)-5-(2-methoxynaphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative characterized by a dihydropyrazole core substituted at positions 3 and 5 with a 3,4-dimethoxyphenyl group and a 2-methoxynaphthalen-1-yl moiety, respectively. Pyrazolines are renowned for diverse biological activities, including antimicrobial, antioxidant, and analgesic properties .
Properties
IUPAC Name |
1-[5-(3,4-dimethoxyphenyl)-3-(2-methoxynaphthalen-1-yl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-15(27)26-20(24-18-8-6-5-7-16(18)9-12-22(24)29-3)14-19(25-26)17-10-11-21(28-2)23(13-17)30-4/h5-13,20H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAVBNKXOYLGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=C(C=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(3,4-dimethoxyphenyl)-5-(2-methoxynaphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 414.5 g/mol. The structure consists of a pyrazole ring attached to a naphthalene moiety and multiple methoxy groups, which contribute to its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can alter cellular processes such as:
- Cell Division : Inhibition of mitotic processes leading to cell cycle arrest.
- Apoptosis : Induction of programmed cell death through activation of intrinsic pathways.
- Enzyme Inhibition : Targeting specific enzymes involved in cancer progression.
Anticancer Activity
Numerous studies have reported on the anticancer properties of pyrazole derivatives, including the compound . For instance:
- A study demonstrated that compounds similar to this pyrazole derivative exhibited significant cytotoxic effects against human neuroblastoma (SH-SY5Y) cells, achieving approximately 50–60% inhibition at a concentration of 100 μM .
| Compound | Cell Line | Concentration (μM) | % Inhibition |
|---|---|---|---|
| 1-(3-(3,4-dimethoxyphenyl)-5-(2-methoxynaphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | SH-SY5Y | 100 | 50–60% |
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promise in antimicrobial applications. Research indicates that it may inhibit microbial growth by disrupting cellular functions through similar mechanisms as those observed in cancer cells.
Study on Cytotoxicity
In a comparative study involving various pyrazole derivatives, the compound demonstrated selectivity towards cancerous cells while exhibiting minimal toxicity against healthy fibroblast cells. This selectivity is crucial for developing effective cancer therapies that minimize side effects on normal tissues .
DNA Protection Assays
Another study assessed the protective potential of related pyrazole compounds against DNA damage induced by radicals. The results indicated that these compounds significantly reduced DNA denaturation and damage, suggesting a potential role in chemoprevention .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Comparison of Substituents and Reported Activities
Key Observations:
- Electron-Donating vs.
- Naphthyl vs. Phenyl Groups : The 2-methoxynaphthalen-1-yl group in the target compound may improve π-π stacking interactions in molecular targets compared to simpler phenyl or ethoxyphenyl groups, as seen in the superior docking score of naphthalene-containing analogs .
- Alkoxy Chain Length : Longer chains (e.g., hexyloxy in ) increase lipophilicity but may reduce solubility, whereas methoxy/ethoxy groups balance lipophilicity and metabolic stability.
Crystallographic and Structural Data
X-ray crystallography studies on analogs (e.g., ) reveal:
- Bond Angles and Distances : The dihydropyrazole ring adopts a puckered conformation, with substituents influencing planarity and intermolecular interactions.
- Software Tools : SHELXL and ORTEP are widely used for refinement and visualization, suggesting similar methodologies could apply to the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
